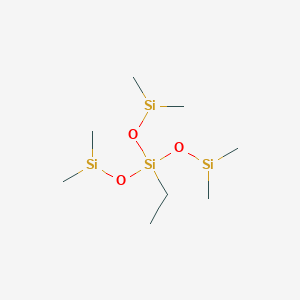
Ethyltris(dimethylsiloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(dimethylsiloxy)silane is an organosilicon compound with the molecular formula C8H26O3Si4. It is characterized by the presence of ethyl and dimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique chemical properties and versatility in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyltris(dimethylsiloxy)silane can be synthesized through the hydrosilylation reaction of vinyltris(dimethylsiloxy)silane with ethylene. This reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor equipped with a platinum catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent product quality and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyltris(dimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Ethyltris(dimethylsiloxy)silane finds applications in multiple fields:
Mécanisme D'action
Ethyltris(dimethylsiloxy)silane exerts its effects through the formation of stable silicon-oxygen bonds. The compound can interact with various substrates, facilitating the formation of siloxane linkages. These interactions are crucial in applications such as surface modification and polymer synthesis .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl groups on substrates, leading to the formation of siloxane bonds. This mechanism is widely utilized in the modification of surfaces and the synthesis of silicone-based polymers .
Comparaison Avec Des Composés Similaires
- Vinyltris(dimethylsiloxy)silane
- Phenyltris(dimethylsiloxy)silane
- Tris(trimethylsilyl)silane
Comparison: Ethyltris(dimethylsiloxy)silane is unique due to the presence of an ethyl group, which imparts distinct chemical properties compared to its vinyl and phenyl counterparts. The ethyl group enhances the compound’s reactivity in certain hydrosilylation reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
150320-87-9 |
|---|---|
Formule moléculaire |
C8H26O3Si4 |
Poids moléculaire |
282.63 g/mol |
Nom IUPAC |
tris(dimethylsilyloxy)-ethylsilane |
InChI |
InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |
Clé InChI |
AUOXZXJFAIJLLR-UHFFFAOYSA-N |
SMILES |
CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
SMILES canonique |
CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















